4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters. In this case, the starting materials would include appropriate chloro, methyl, and fluorophenyl-substituted diketones or ketoesters.
Substitution Reactions: The introduction of chloro and fluorophenyl groups can be achieved through nucleophilic substitution reactions. For example, the reaction of a pyrazole intermediate with chloro and fluorophenyl halides under basic conditions can lead to the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the 4-chloro substituent.
4-chloro-1-(4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the 3-chloro substituent.
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(phenyl)-1H-pyrazole: Lacks the fluorophenyl substituents.
Uniqueness
The presence of both chloro and fluorophenyl groups in 4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole contributes to its unique chemical properties, such as increased stability, reactivity, and potential biological activity. These features distinguish it from similar compounds and make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H14Cl2F2N2 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H14Cl2F2N2/c1-13-2-11-18(12-19(13)23)28-22(15-5-9-17(26)10-6-15)20(24)21(27-28)14-3-7-16(25)8-4-14/h2-12H,1H3 |
InChI Key |
ZSFWASRAJPMISI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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